molecular formula C8H10F2O3 B6599739 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione CAS No. 1597325-47-7

4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione

Cat. No.: B6599739
CAS No.: 1597325-47-7
M. Wt: 192.16 g/mol
InChI Key: PVCFZWDOCWZOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H10F2O3 It is a derivative of butane-1,3-dione, where two fluorine atoms are substituted at the 4th position and an oxolan-3-yl group is attached to the 1st position

Preparation Methods

The synthesis of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4,4-difluoro-1,3-butanedione with oxirane (ethylene oxide) under acidic or basic conditions to introduce the oxolan-3-yl group.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the diketone group to diols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in designing inhibitors for specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The oxolan-3-yl group provides additional binding interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

4,4-Difluoro-1-(oxolan-3-yl)butane-1,3-dione can be compared with other similar compounds, such as:

    4,4-Difluoro-1-phenyl-1,3-butanedione: This compound has a phenyl group instead of an oxolan-3-yl group, leading to different chemical properties and applications.

    4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: The trifluoromethyl group and furan ring provide distinct reactivity and biological activity compared to the oxolan-3-yl derivative.

    1,1,1-Trifluoro-2,4-pentanedione: This compound has a trifluoromethyl group and a different carbon backbone, resulting in unique chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4,4-difluoro-1-(oxolan-3-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O3/c9-8(10)7(12)3-6(11)5-1-2-13-4-5/h5,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCFZWDOCWZOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)CC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.